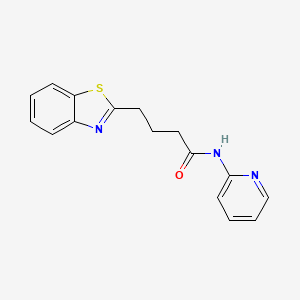![molecular formula C16H13N3O3S B12159637 2-cyclopropyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B12159637.png)
2-cyclopropyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-N-[(2E)-4-Methyl-1,3-thiazol-2(3H)-yliden]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-carboxamid ist eine komplexe organische Verbindung, die eine Cyclopropylgruppe, einen Thiazolring und einen Isoindol-Kern enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Cyclopropyl-N-[(2E)-4-Methyl-1,3-thiazol-2(3H)-yliden]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-carboxamid umfasst typischerweise mehrstufige organische Reaktionen. Schlüsselschritte können Cyclisierungsreaktionen, nukleophile Substitutionen und Kupplungsreaktionen unter kontrollierten Bedingungen umfassen .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und die Umweltbelastung zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungstechniken und die Entwicklung grünerer Reaktionsbedingungen umfassen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Cyclopropyl-N-[(2E)-4-Methyl-1,3-thiazol-2(3H)-yliden]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren.
Substitution: Nukleophile und elektrophile Substitutionsreaktionen können auftreten, insbesondere an den Thiazol- und Isoindolringen
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, Lösungsmittel wie Dichlormethan oder Ethanol und Katalysatoren, um die Reaktionsgeschwindigkeiten zu erhöhen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Oxiden der Verbindung führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, was zu einer breiten Palette von Derivaten führt .
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-N-[(2E)-4-Methyl-1,3-thiazol-2(3H)-yliden]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle und zur Untersuchung von Reaktionsmechanismen verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-Cyclopropyl-N-[(2E)-4-Methyl-1,3-thiazol-2(3H)-yliden]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Ausführliche Studien sind erforderlich, um die genauen molekularen Zielstrukturen und -wege zu klären, die beteiligt sind .
Wirkmechanismus
The mechanism of action of 2-cyclopropyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Isoindolderivate, Thiazol-haltige Moleküle und Cyclopropyl-substituierte Verbindungen. Beispiele sind:
Einzigartigkeit
Was 2-Cyclopropyl-N-[(2E)-4-Methyl-1,3-thiazol-2(3H)-yliden]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-carboxamid auszeichnet, ist seine einzigartige Kombination von Strukturmerkmalen, die eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen können. Dies macht es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen .
Eigenschaften
Molekularformel |
C16H13N3O3S |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
2-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C16H13N3O3S/c1-8-7-23-16(17-8)18-13(20)9-2-5-11-12(6-9)15(22)19(14(11)21)10-3-4-10/h2,5-7,10H,3-4H2,1H3,(H,17,18,20) |
InChI-Schlüssel |
ONFBDKMZJWFSLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-Bromoethyl)indolo[2,3-b]quinoxaline](/img/structure/B12159561.png)

![N-(4-methoxybenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12159573.png)

![2-Butenoic acid, 4-[(2,6-dichlorophenyl)amino]-4-oxo-, (2Z)-](/img/structure/B12159579.png)
![N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12159583.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12159593.png)

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12159607.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide](/img/structure/B12159608.png)
![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12159611.png)
![N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B12159617.png)

